molecular formula C10H5ClFN3 B2557700 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole CAS No. 1909318-74-6

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

Cat. No. B2557700
CAS RN: 1909318-74-6
M. Wt: 221.62
InChI Key: UDJKRUAGOMTODO-UHFFFAOYSA-N
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Description

“4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole” is a chemical compound with the CAS Number: 1909318-74-6 . It has a molecular weight of 221.62 . The IUPAC name for this compound is 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, sugar-modified pyrimido[4,5-b]indole nucleosides were synthesized by glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .


Molecular Structure Analysis

The InChI code for “4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole” is 1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 419.7±40.0 °C and a predicted density of 1.599±0.06 g/cm3 . The predicted pKa value is 10.87±0.50 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJKRUAGOMTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole

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